N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis would include the starting materials, the conditions under which the reactions are carried out, the yield of the product, and any by-products formed .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility in various solvents, stability, etc .Scientific Research Applications
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides : Research has explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for the sustained release of fungicides like carbendazim and tebuconazole. These systems offer advantages such as improved delivery to the site of action, reduced environmental and human toxicity, and protection against degradation, showcasing potential applications in agricultural fungicide delivery (Campos et al., 2015).
Synthesis and Characterization of Novel Compounds
Effects on Transferase Enzymes : A study on bis-1,3,4-oxadiazole containing glycine moiety has shown effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT. This compound demonstrates how structural modifications in oxadiazole derivatives can influence enzymatic activities, suggesting potential therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial and Anticancer Activities
N-Mannich Bases of 1,3,4-Oxadiazole : A series of N-Mannich bases derived from 1,3,4-oxadiazole showed significant antimicrobial and anti-proliferative activities. These compounds, particularly the piperazinomethyl derivatives, displayed broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in treating microbial infections and cancer (Al-Wahaibi et al., 2021).
Luminescence Sensing
Lanthanide Metal-Organic Frameworks : Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has shown that these materials can serve as selective fluorescence sensors for benzaldehyde-based derivatives. This unique property is useful in the development of sensors for chemical detection, demonstrating the versatile applications of 1,3,4-oxadiazole derivatives in materials science (Shi et al., 2015).
Mechanism of Action
If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-4-9-15(12(2)10-11)17-20-21-18(23-17)19-16(22)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVTXKJGSSSJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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